1-Ethynyl-4-octyloxy-benzene
Overview
Description
1-Ethynyl-4-octyloxy-benzene is an organic compound with the molecular formula C16H22O. It is a derivative of benzene, where an ethynyl group is attached to the first carbon and an octyloxy group is attached to the fourth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octyloxy-benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide (such as 4-iodo-1-octyloxybenzene) is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-octyloxy-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1-Ethynyl-4-octyloxy-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-octyloxy-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
1-Ethynyl-4-octyloxy-benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of an octyloxy group. It has different solubility and reactivity properties.
1-Ethynyl-4-butoxybenzene: Similar structure but with a butoxy group instead of an octyloxy group. It exhibits different physical and chemical properties.
1-Ethynyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an octyloxy group.
This compound is unique due to its longer alkyl chain (octyloxy group), which imparts specific solubility, reactivity, and application characteristics.
Properties
IUPAC Name |
1-ethynyl-4-octoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVPVOCRGJPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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